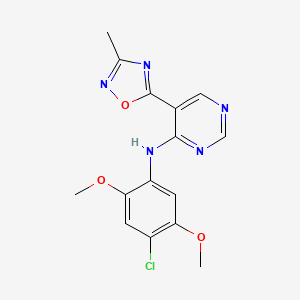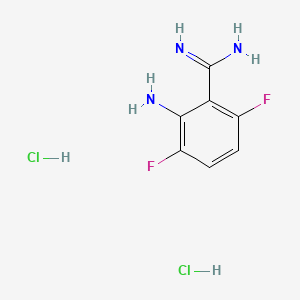![molecular formula C22H20N4O B2459784 5-cinnamyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 852451-14-0](/img/structure/B2459784.png)
5-cinnamyl-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial and Anticancer Agents
Research has identified several pyrazolo[3,4-d]pyrimidine derivatives with significant antimicrobial and anticancer activities. For instance, a study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate showing higher anticancer activity than doxorubicin, a reference drug, and excellent antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study by Abdel-Gawad et al. (2003) reported the synthesis of 2-Benzyl- and 2-aryloxymethyl-3-amino-1-phenyl-pyrazolo[3,4-d]pyrimidine-4-ones with antimicrobial activity, highlighting the potential of these compounds in antibacterial and antifungal applications (Abdel-Gawad et al., 2003).
Anti-inflammatory, Analgesic, and Antipyretic Activities
Some derivatives have been found to exhibit potential anti-inflammatory, analgesic, and antipyretic activities. Antre et al. (2011) synthesized 4-(2-amino-6-(substituted)pyrimidin-4-yl)-3-methyl-1-(substituted)-1H-pyrazol-5(4H)-one derivatives showing activities nearly similar to standard drugs, indicating their usefulness in developing new therapeutic agents for inflammation, pain, and fever (Antre et al., 2011).
Synthesis and Biological Evaluation
Rahmouni et al. (2016) created a novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones with significant anticancer and anti-5-lipoxygenase activities, showcasing the versatility of these compounds in targeting different biological pathways (Rahmouni et al., 2016).
Antimicrobial Study of Linked Heterocyclics
Reddy et al. (2010) synthesized linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one, demonstrating significant antimicrobial activity against various bacteria and fungi, further emphasizing the potential of these compounds in addressing antimicrobial resistance (Reddy, Devi, Sunitha, & Nagaraj, 2010).
Safety and Hazards
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-[(E)-3-phenylprop-2-enyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-16-10-11-19(13-17(16)2)26-21-20(14-24-26)22(27)25(15-23-21)12-6-9-18-7-4-3-5-8-18/h3-11,13-15H,12H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURNLZMWJMGWGR-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC=CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)C/C=C/C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-{[(3-chloro-2-fluorophenyl)amino]methyl}phenol](/img/structure/B2459704.png)
![1-(3-bromophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2459705.png)
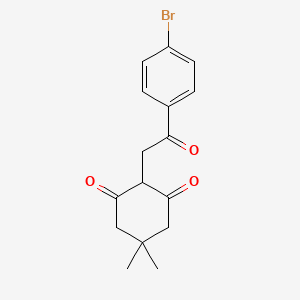
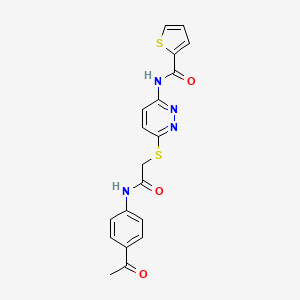

![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(3-cyanophenyl)acetamide](/img/no-structure.png)

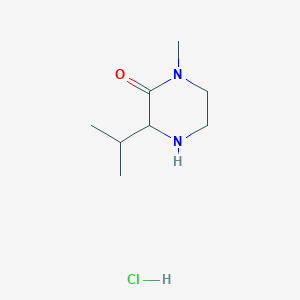
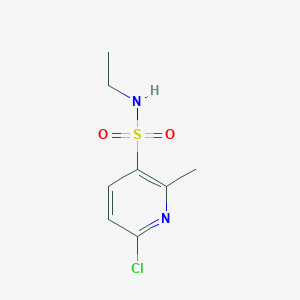
![6-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2459717.png)

